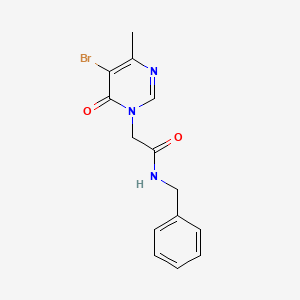
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide, also known as BOMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BOMA has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a subject of interest for further investigation.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer cell proliferation. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory cytokines, and to activate caspase-3, a protein involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting a potential role in cancer metastasis.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has several advantages for use in laboratory experiments, including its high purity and stability. However, this compound can be difficult to synthesize, and its low solubility in aqueous solutions can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of experiments.
Synthesis Methods
The synthesis of N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide involves a multi-step reaction process that begins with the condensation of benzyl amine and ethyl acetoacetate. This is followed by bromination and cyclization reactions to form the final product. The synthesis of this compound has been optimized through various modifications to improve yield and purity.
Scientific Research Applications
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Research has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-benzyl-2-(5-bromo-4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-13(15)14(20)18(9-17-10)8-12(19)16-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFITIMQWJKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CC(=O)NCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![2-[4-[(5-Chloro-2-methoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579400.png)
![2-[4-[[3-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579410.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7579436.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B7579450.png)
![2-[4-[(5-Bromo-2-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579454.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)